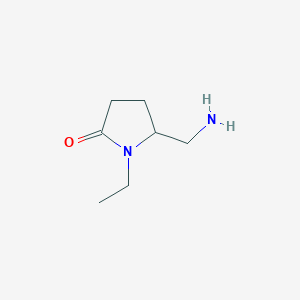

5-(Aminomethyl)-1-ethyl-2-pyrrolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1-ethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-6(5-8)3-4-7(9)10/h6H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYYSFWJFKGSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280343 | |

| Record name | 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67433-52-7 | |

| Record name | 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67433-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyrrolidinone Chemistry and Heterocyclic Scaffolds

The pyrrolidinone ring is a five-membered lactam and a privileged scaffold in medicinal chemistry and organic synthesis. sigmaaldrich.com This structural motif is present in numerous biologically active compounds. sigmaaldrich.comgoogle.com The non-planar, sp³-rich structure of the pyrrolidine (B122466) ring provides three-dimensional diversity that is advantageous for molecular recognition by biological targets. sigmaaldrich.com Pyrrolidinones can be synthesized through various methods, including the cyclization of amino acids, 1,3-dipolar cycloadditions, and the ammonolysis of γ-butyrolactone. sigmaaldrich.comgoogle.commdpi.com

The molecule , 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone, features key substitutions that would theoretically influence its chemical properties. The N-ethyl group at position 1, seen in the well-known solvent N-ethyl-2-pyrrolidone (NEP), modifies the polarity and solvency of the pyrrolidinone core. najah.edugoogle.com The aminomethyl group at position 5 introduces a basic primary amine, providing a reactive handle for further functionalization and potential for forming ionic interactions. While research on 1,5-disubstituted pyrrolidin-2-ones exists, these studies typically involve aryl or other complex groups at the 5-position rather than an aminomethyl group. researchgate.netpharmacompass.com

Significance As a Synthon and Building Block in Advanced Organic Synthesis

While there is no specific information on 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone as a synthon, analysis of closely related compounds highlights the potential roles it could play. The structural isomer, 2-(Aminomethyl)-1-ethylpyrrolidine , is a well-documented intermediate used in the synthesis of various pharmaceutical compounds. prepchem.com This isomer, which lacks the C2-carbonyl of a pyrrolidinone, serves as a versatile building block for creating more complex molecules through reactions involving its primary amine. prepchem.com

Similarly, (S)-pyroglutamic acid , a 5-carboxypyrrolidinone, is a widely used chiral synthon. Its carboxylic acid group at the C5 position allows for extensive derivatization to produce a variety of chiral compounds. If This compound were readily available, its primary amine at C5 would make it a valuable building block for introducing a pyrrolidinone scaffold via amide bond formation, reductive amination, or other amine-related chemistries. However, the absence of its mention in the literature suggests it is not a commonly used synthon in advanced organic synthesis.

Overview of Research Trajectories for 5 Aminomethyl 1 Ethyl 2 Pyrrolidinone

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule in a minimal number of steps from advanced precursors. These strategies often involve the reduction of a nitro group and the concomitant or subsequent formation of the pyrrolidinone ring.

The electrolytic reduction of nitromethylene compounds presents a viable route for the synthesis of aminomethyl-substituted heterocycles. In a process for producing 2-aminomethyl-1-ethylpyrrolidine, which is structurally related to the target compound, 1-ethyl-2-nitromethylene-pyrrolidine is subjected to electrolytic reduction. google.com This reaction is carried out under neutral to basic conditions using a copper cathode. google.com

A specific example of this method involves an aqueous electrolyte solution containing an organic solvent like methanol (B129727). google.com After conducting a pre-electrolysis, 1-ethyl-2-nitromethylene-pyrrolidine powder is introduced into the cathode chamber. A current is then applied, leading to the formation of the desired product. google.comgoogle.com One documented experiment achieved a 95% yield of 2-aminomethyl-1-ethylpyrrolidine by passing a current of 1 ampere for 2.5 hours through a solution containing the precursor. google.com

| Parameter | Condition |

| Starting Material | 1-ethyl-2-nitromethylene-pyrrolidine |

| Reaction Type | Electrolytic Reduction |

| Cathode Material | Copper |

| pH Condition | Neutral to Basic |

| Solvent | Aqueous solution with an organic solvent (e.g., methanol) |

| Yield | Up to 95% |

This interactive table summarizes the conditions for the electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine.

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups and double bonds. Common catalysts for this transformation include Palladium-on-Carbon (Pd/C) and Raney Nickel. masterorganicchemistry.comscirp.org These catalysts are effective for the hydrogenation of nitro compounds under various conditions of temperature and pressure. orgsyn.org

The reduction of γ-nitrocarbonyl compounds, which are structurally similar to the precursors of this compound, can lead to the formation of pyrrolidines and pyrrolidin-2-ones. csic.es For instance, the hydrogenation of γ-nitroketones using Raney Nickel in methanol can yield optically active pyrrolidines quantitatively. csic.es A specific method for producing 1-ethyl-2-aminomethylpyrrolidine involves the hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine (B122466) in the presence of a Raney Nickel catalyst. google.com

Palladium on carbon is a versatile hydrogenation catalyst used for the reduction of alkenes and other functional groups. masterorganicchemistry.commatthey.comyoutube.comyoutube.com The process typically involves introducing hydrogen gas to a solution of the starting material in the presence of the catalyst. masterorganicchemistry.com

| Catalyst | Substrate Type | Product Type |

| Raney Nickel | γ-Nitroketones | Pyrrolidines |

| Raney Nickel | 1-ethyl-2-nitromethylene pyrrolidine | 1-ethyl-2-aminomethylpyrrolidine |

| Palladium-on-Carbon | Alkenes, Nitro Compounds | Alkanes, Amines |

This interactive table outlines the application of different catalysts in hydrogenation reactions relevant to the synthesis of this compound precursors.

Annulation and cyclization strategies provide a powerful means to construct heterocyclic rings like pyrrolidine and pyrrolidinone. nih.govrsc.orgnih.gov These methods often involve the reaction of a bifunctional reagent with a suitable substrate to form the cyclic core in a single or a few steps.

An industrial preparation method for (S)-1-ethyl-2-aminomethylpyrrolidine utilizes 4-hydroxybutyraldehyde (B1207772) as a starting material. google.com This process involves an annulation reaction between 4-hydroxybutyraldehyde and ethylamine (B1201723) to generate an ortho-substituted 1-ethylpyrrolidine, which is then converted to the target product through a reduction reaction. google.com The initial annulation is typically carried out via a reflux reaction. google.com

Synthesis of Key Intermediates for this compound

The synthesis of the target compound often proceeds through the preparation of key intermediates that are then elaborated in subsequent steps. These intermediates already contain the pyrrolidinone core or are poised to form it.

A key precursor for the synthesis of this compound is 1-ethyl-2-nitromethylenepyrrolidine. nih.gov This intermediate can be synthesized from 1-ethylpyrrolidone via a Vilsmeier reaction. google.com The Vilsmeier-Haack reaction is a formylation reaction that utilizes a substituted amide (like DMF) and phosphorus oxychloride to generate a Vilsmeier reagent, which is an electrophilic iminium species. wikipedia.orgorganic-chemistry.orgchemistrysteps.comrsc.orgambeed.comresearchgate.netresearchgate.net

In the synthesis of 1-ethyl-2-nitromethylenepyrrolidine, 1-ethylpyrrolidone is treated with phosphorus oxychloride or thionyl chloride to form a Vilsmeier salt intermediate. google.com This intermediate then reacts with nitromethane (B149229) and sodium methoxide (B1231860) in methanol to yield 1-ethyl-2-nitromethylenepyrrolidine with a reported yield of over 70%. google.com

Reaction Scheme: 1-ethylpyrrolidone + POCl₃ → Vilsmeier salt intermediate Vilsmeier salt intermediate + Nitromethane + Sodium Methoxide → 1-ethyl-2-nitromethylenepyrrolidine

The synthesis of substituted pyrrolidinones is a crucial area of research as these compounds serve as versatile precursors for more complex molecules. acs.orgnih.govcombichemistry.comacs.orgmdpi.com The pyrrolidinone heterocycle is a privileged pharmacophore found in numerous biologically active compounds. acs.orgnih.gov

One important precursor is 5-(hydroxymethyl)pyrrolidin-2-one. acadpubl.euorganic-chemistry.orgresearchgate.net This compound can be synthesized through various routes, including the cyclization of amide dianions with epibromohydrin (B142927). organic-chemistry.org In this method, an amide dianion, generated from an N-arylacetamide using n-butyllithium, reacts with epibromohydrin to afford the 5-(hydroxymethyl)pyrrolidin-2-one. organic-chemistry.org Another approach involves the reduction of ethyl-2-pyrrolidinone-5-carboxylate with sodium borohydride (B1222165) in ethanol. researchgate.net

| Precursor | Reagents | Product |

| N-Arylacetamide | n-Butyllithium, Epibromohydrin | 5-(Hydroxymethyl)pyrrolidin-2-one |

| Ethyl-2-pyrrolidinone-5-carboxylate | Sodium Borohydride | 5-(Hydroxymethyl)pyrrolidin-2-one |

This interactive table summarizes methods for the preparation of 5-(hydroxymethyl)pyrrolidin-2-one.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The creation of a single enantiomer of this compound can be achieved through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct synthesis of the desired enantiomer (asymmetric synthesis).

Chiral Pool Approaches (e.g., L-Tartaric Acid Resolution)

A common and well-established method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org For basic compounds like this compound, chiral acids such as L-tartaric acid are frequently employed. pbworks.comlibretexts.org The principle behind this technique lies in the reaction of the racemic amine with an enantiomerically pure acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. pbworks.com

The general process involves dissolving the racemic this compound and an equimolar amount of L-tartaric acid in a suitable solvent, often an alcohol like methanol. pbworks.com Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize. This salt can then be isolated by filtration. The desired enantiomer of the amine is subsequently recovered by treating the purified diastereomeric salt with a base to neutralize the tartaric acid. While effective, this method's success is contingent on the differential solubility of the diastereomeric salts, which can sometimes be challenging to predict and optimize. nih.gov

A study on the resolution of a similar racemic amine, α-methylbenzylamine, with R,R-tartaric acid in methanol demonstrates the practical application of this method. The diastereomeric salts, in this case, the S,R,R-salt and the R,R,R-salt, are formed, with the former being less soluble and crystallizing out of the solution. pbworks.com This example highlights the potential for applying a similar strategy to resolve racemic this compound.

Another relevant approach starts from the chiral pool, utilizing readily available enantiopure starting materials. S-pyroglutamic acid, a derivative of L-glutamic acid, serves as a valuable chiral synthon for the synthesis of optically active 2-pyrrolidinones. nih.govshokubai.org This method ensures the desired stereochemistry is incorporated from the outset, avoiding the need for resolution later in the synthetic sequence. The synthesis of new optically active 2-pyrrolidinones has been successfully achieved starting from S-pyroglutamic acid, demonstrating the retention of configuration under mild reaction conditions. nih.gov

Asymmetric Synthesis Techniques and Diastereoselective Control

Asymmetric synthesis offers a more direct and often more efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. These techniques involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One powerful strategy is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereoselective formation of new chiral centers. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various compounds, including those with pyrrolidine rings. organic-chemistry.org The auxiliary is later removed to yield the desired enantiopure product.

Diastereoselective synthesis is another key technique where a new chiral center is introduced into a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer over another. For instance, the diastereoselective hydrogenation of a precursor like 3-acetyl-1-benzyl-2-pyrrolidinone using a chiral catalyst, such as a Ru-BINAP complex, can produce a specific diastereomer of the corresponding alcohol. nih.gov This alcohol can then be further converted to the desired chiral amine.

Copper-promoted intramolecular aminooxygenation of alkenes represents another method for the diastereoselective synthesis of substituted pyrrolidines. nih.gov This reaction can afford high diastereoselectivity, particularly for the formation of 2,5-cis-disubstituted pyrrolidines. The stereochemical outcome can often be controlled by the choice of ligand on the copper catalyst. nih.gov

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines is a more recent development. mdpi.com This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) followed by lactamization. By using an enantiomerically pure starting material, this approach can lead to the synthesis of optically active pyrrolidinones.

Strategies for Racemization Prevention and Enantiomeric Purity Maintenance (e.g., Low-Temperature Reactions, Protecting Groups)

Maintaining the enantiomeric purity of a chiral compound throughout a multi-step synthesis is crucial. Racemization, the conversion of an enantiomerically pure compound into a racemic mixture, can occur under various conditions, particularly at elevated temperatures or in the presence of acidic or basic reagents. nih.gov

Low-Temperature Reactions:

Performing reactions at low temperatures is a common and effective strategy to minimize racemization. luxembourg-bio.com Many reactions, especially those involving the formation or manipulation of a chiral center, are conducted at temperatures ranging from 0 °C to -78 °C to suppress unwanted epimerization. For instance, in peptide synthesis, lowering the coupling temperature has been shown to limit the racemization of amino acids like histidine and cysteine. researchgate.net This principle is directly applicable to the synthesis of this compound and its precursors to preserve their stereochemical integrity.

Protecting Groups:

The use of protecting groups is another fundamental strategy to prevent racemization and other unwanted side reactions. nih.gov Protecting groups are temporarily attached to a functional group to mask its reactivity during subsequent synthetic transformations. For the synthesis of this compound, the primary amine of the aminomethyl group is often protected.

In an improved synthesis of chiral pyrrolidine inhibitors, a Boc-protecting group was used to replace a benzyl (B1604629) group, which proved problematic to remove without affecting other functional groups. nih.gov The hydroxyl group of a precursor was protected with a t-butyldimethylsilyl (TBS) group, and the carbamate (B1207046) nitrogen was further protected with another Boc group to achieve the desired transformation without side reactions. nih.gov This highlights the importance of a well-designed protecting group strategy in achieving a successful and clean synthesis of chiral pyrrolidines.

Functional Group Interconversions of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a nucleophilic center and readily participates in reactions typical of alkylamines. These transformations are crucial for the synthesis of diverse derivatives.

The primary amine can be easily acylated by reacting with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing various functional groups. For instance, the reaction of a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, with carboxylic acid derivatives proceeds efficiently to yield amide products. It is expected that this compound would react in a similar fashion.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acetyl chloride | N-Acetylated amide | Aprotic solvent, often with a non-nucleophilic base |

| Acetic anhydride | N-Acetylated amide | Neat or in a solvent, may require mild heating |

| Benzoyl chloride | N-Benzoylated amide | Schotten-Baumann conditions (aqueous base) or in aprotic solvent with a base |

Alkylation of the aminomethyl group can occur with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This process can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Table 2: Common Alkylation Strategies

| Reagent(s) | Product Type | Notes |

|---|---|---|

| Alkyl halide (e.g., CH₃I) | Secondary, Tertiary, or Quaternary ammonium salt | Often leads to over-alkylation. |

| Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary amine | Known as reductive amination; offers better control over the degree of substitution. |

The primary amine of this compound is expected to react readily with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base to form stable sulfonamides. This reaction is a common method for protecting amines or introducing specific functionalities into a molecule. Similarly, its reaction with various carboxylic acids or their activated derivatives leads to the formation of a wide array of amide compounds. Research on related pyrrolidine carboxamides has demonstrated the synthesis of novel sulfonamide-amide hybrids. For example, N-(substituted)-1-(phenylsulfonyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for various biological activities, showcasing the synthetic utility of the pyrrolidine scaffold in creating complex derivatives. nih.gov

The synthesis of such derivatives typically involves coupling the amine with a sulfonyl chloride or a carboxylic acid, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. nih.govcihanuniversity.edu.iq

Reactions Involving the Pyrrolidinone Core

The pyrrolidinone ring, being a cyclic amide (lactam), possesses its own characteristic reactivity. The N-ethyl substitution makes the lactam nitrogen non-acidic and prevents reactions that require N-H acidity, such as N-acylation.

Key reactions involving the pyrrolidinone core include:

Hydrolysis: The lactam ring can be opened by hydrolysis under strong acidic or basic conditions. This reaction breaks the amide bond to yield the corresponding gamma-amino acid, specifically 4-(ethylamino)-5-aminopentanoic acid. This process is generally slow and requires harsh conditions due to the stability of the five-membered ring. chemicalbook.com

Reduction: The amide carbonyl group can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into 1-ethyl-2-(aminomethyl)pyrrolidine, effectively removing the carbonyl functionality and yielding a substituted pyrrolidine. rsc.org

Oxidation/Metabolism: In biological systems or under specific oxidative conditions, N-alkyl-2-pyrrolidinones can undergo oxidation. For N-ethyl-2-pyrrolidone (NEP), a structurally related solvent, metabolic studies have identified 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI) as major metabolites. nih.govresearchgate.net This suggests that the pyrrolidinone ring of this compound could potentially be hydroxylated at the C5 position, adjacent to the nitrogen atom.

Participation in Multi-Component Reactions (e.g., Mannich-like Products)

Multi-component reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. mdpi.com The structure of this compound, containing a primary amine, makes it a suitable component for certain MCRs.

In the context of the Mannich reaction , a primary amine can react with a non-enolizable aldehyde (like formaldehyde) to form an iminium ion intermediate. This electrophilic species can then be attacked by a carbon nucleophile (an enol or enolate). While the pyrrolidinone ring itself does not have an active hydrogen for typical C-H aminomethylation, the aminomethyl group can serve as the amine component in the reaction. nih.govmdpi.com

For example, a Mannich-type reaction could involve:

Reactant 1: this compound (the amine component)

Reactant 2: Formaldehyde (the aldehyde component)

Reactant 3: A ketone, such as acetone (the active hydrogen component)

The reaction would likely proceed through the formation of an N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]methaniminium ion, which is then trapped by the enolate of acetone to yield a β-amino carbonyl compound, a classic Mannich base. The pyrrolidine scaffold is a common structural motif in compounds synthesized via MCRs due to its prevalence in biologically active molecules. researchgate.netnih.gov

Computational and Theoretical Studies on 5 Aminomethyl 1 Ethyl 2 Pyrrolidinone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide a static picture of the molecule, offering valuable information about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules like 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone. DFT methods, such as the B3LYP functional combined with a basis set like 6-31G*, are frequently used to perform geometry optimizations and calculate thermodynamic properties. These calculations can determine the most stable (lowest energy) three-dimensional arrangement of the atoms in the molecule.

DFT provides a robust framework for exploring chemical reactivity. mdpi.com For substituted pyrrolidinones, quantum-chemical calculations are employed to investigate parameters that influence their chemical behavior. The theoretical data derived from DFT can help rationalize experimental observations and predict the outcomes of chemical reactions. For instance, DFT has been used to study the N-alkylation reaction of related heterocyclic compounds, providing theoretical justifications for the observed regioselectivity. mdpi.com

One of the key outcomes of DFT calculations is the prediction of molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape, which is crucial for its interactions with other molecules.

Furthermore, DFT is used to calculate important electronic properties that dictate reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive. mdpi.com

Table 1: Predicted Electronic Properties of Pyrrolidinone Derivatives

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | -0.25 eV | Electron-donating capability |

| ELUMO | 0.09 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 0.34 eV | Chemical reactivity and stability |

| Dipole Moment (μ) | 3.5 D | Molecular polarity and intermolecular interactions |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static view, molecules are dynamic entities that constantly undergo conformational changes. Molecular dynamics (MD) simulations are employed to study these movements over time, offering a deeper understanding of the molecule's flexibility and its impact on properties. mdpi.com

The this compound molecule possesses significant conformational flexibility due to the rotatable single bonds in the ethyl and aminomethyl side chains. The spatial arrangement of these groups can significantly affect the molecule's reactivity and basicity.

The accessibility of the lone pair of electrons on the nitrogen atom of the aminomethyl group, which is responsible for its basicity, can be influenced by the molecule's conformation. Certain conformations might shield the lone pair, reducing its availability for protonation or for acting as a nucleophile. Conversely, other conformations may expose the lone pair, enhancing basicity and nucleophilic reactivity. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations, which in turn helps to predict its dominant chemical behavior. nih.gov

Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can have a profound effect on conformational preferences and reactivity. Computational models can account for these solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation box.

For a polar molecule like this compound, interactions with polar solvents (e.g., water, ethanol) through hydrogen bonding and dipole-dipole interactions are significant. These interactions can stabilize certain conformations over others, potentially altering the energy barriers for reactions. Therefore, incorporating solvent effects into computational models is crucial for obtaining results that accurately reflect experimental conditions.

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify intermediates, transition states, and the energy barriers that must be overcome for a reaction to proceed. researchgate.net

For this compound, theoretical modeling could be used to study various reactions, such as nucleophilic substitution at the aminomethyl group or reactions involving the lactam ring. DFT calculations are often used to determine the structures and energies of reactants, products, and transition states along a proposed reaction coordinate. researchgate.net

Applications of 5 Aminomethyl 1 Ethyl 2 Pyrrolidinone in Organic Chemistry and Materials Science

As a Key Intermediate in the Synthesis of Complex Organic Molecules

While substituted chiral pyrrolidines are fundamental building blocks in organic synthesis, no specific studies were found that describe 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone as a key intermediate. mdpi.com

Precursor for Radioligands in Positron Emission Tomography (PET) Research

There is no available research demonstrating the use of this compound as a direct precursor for PET radioligands. The development of PET radioligands often involves complex pyrrolidinone-based structures designed for high selectivity and affinity to biological targets, such as cannabinoid receptors, but these are synthesized from different starting materials. nih.gov The discovery of suitable radioligands for PET imaging is a meticulous process, requiring compounds that show high potency, good brain penetration, and low non-specific binding. nih.gov

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are essential for asymmetric catalysis, modifying the reactivity of a metal center to favor the formation of one enantiomer over another. nih.gov Pyrrolidine (B122466) derivatives, such as (S)-2-(Aminomethyl)-1-ethylpyrrolidine, are known to be effective chiral building blocks and ligands in such reactions. guidechem.com Despite this, there is no documented use of this compound serving as a chiral ligand in asymmetric catalysis.

Catalytic Properties in Organic Reactions

No evidence was found to support the catalytic activity of this compound in the promotion of aza-Michael or asymmetric Henry reactions. Catalysis for these transformations typically involves other classes of molecules or different pyrrolidine derivatives.

Promotion of Aza-Michael Reactions

The aza-Michael reaction, an important carbon-nitrogen bond-forming reaction, is often promoted by organocatalysts. nih.gov While chiral pyrrolidine derivatives can be used for this purpose, research highlights the use of compounds like cinchona alkaloids or proline-based catalysts. nih.gov There are no studies indicating that this compound promotes this reaction. The aza-Michael addition can also be part of a cascade reaction to form N-substituted pyrrolidone rings from different precursors. nih.govfrontiersin.org

Facilitation of Asymmetric Henry Reactions

The asymmetric Henry (nitroaldol) reaction is a classic method for forming carbon-carbon bonds to produce valuable chiral β-nitroalcohols. nih.govbeilstein-journals.org This reaction is frequently catalyzed by chiral copper(II) complexes. nih.govbeilstein-journals.org The ligands used in these catalytic systems are often derived from compounds like (S)-2-aminomethylpyrrolidine, but not this compound. nih.gov Research shows that various chiral catalysts are effective for the Henry reaction, but none include the specified compound. mdpi.com

Application in Asymmetric Aza-Michael-Henry Reactions

A comprehensive review of scientific literature did not yield specific research detailing the application of this compound as a catalyst or key reagent in asymmetric aza-Michael-Henry reactions. While pyrrolidine derivatives are a well-established class of organocatalysts for various asymmetric transformations, including aza-Michael and Henry reactions individually, the specific use of this compound in a tandem aza-Michael-Henry reaction sequence is not documented in the reviewed sources.

The field of organocatalysis is vast, with numerous studies focusing on the development and application of novel catalysts derived from proline and other pyrrolidine-containing scaffolds. These catalysts are often designed with specific structural features to effectively control the stereochemical outcome of reactions. The lack of specific findings for this compound in this context suggests that its potential in mediating asymmetric aza-Michael-Henry reactions may not have been explored or reported to date.

Further research would be necessary to determine the catalytic efficacy and stereoselectivity of this compound in this specific application. Such studies would involve systematic screening of reaction conditions, including solvents, temperatures, and additives, to evaluate its performance in promoting the formation of the desired chiral products.

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone in laboratory settings?

Methodological Answer: A two-step approach is commonly employed:

Ring Formation : React 1-ethyl-2-pyrrolidinone precursors with aminomethylating agents (e.g., formaldehyde and ammonium chloride) under basic conditions. Alternative routes include reductive amination of ketone intermediates using sodium cyanoborohydride .

Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 chloroform:methanol).

Key Considerations : Optimize reaction temperature (70–90°C) and solvent polarity to minimize byproducts like over-alkylated derivatives .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (triplet, –CH2CH3), δ 2.3–2.7 ppm (multiplet, pyrrolidinone ring protons), and δ 3.1–3.3 ppm (singlet, –CH2NH2) .

- ¹³C NMR : Confirm the carbonyl group at ~175 ppm and the ethyl group at ~12–15 ppm.

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 156.2 (M+H⁺) with fragmentation patterns indicating loss of the ethyl group (–29 Da) .

- IR : A strong absorption band near 1650 cm⁻¹ confirms the lactam carbonyl group .

Q. What experimental protocols ensure the stability of this compound during storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation of the aminomethyl group .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Comparative Analysis : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw predictions) to identify discrepancies in peak assignments .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-labeled ethyl groups) to clarify splitting patterns in overlapping proton signals .

- Crystallography : If feasible, obtain single-crystal X-ray structures to unambiguously confirm stereochemistry and bond angles .

Q. What computational modeling approaches are suitable for studying the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for nucleophilic attacks on the lactam carbonyl group using B3LYP/6-31G(d) basis sets. Focus on solvent effects (e.g., PCM model for polar aprotic solvents) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to predict binding affinities. Use GROMACS with CHARMM force fields .

Q. How to design experiments investigating the biological activity of this compound in neuronal cell models?

Methodological Answer:

- In Vitro Assays :

- Controls : Include structurally similar lactams (e.g., 1-ethyl-2-pyrrolidinone) to isolate the aminomethyl group’s contribution to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.